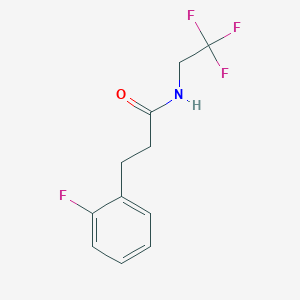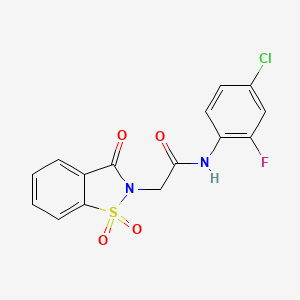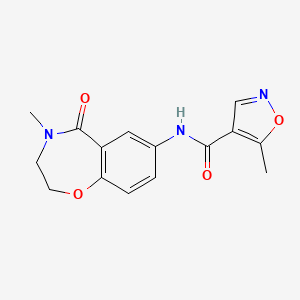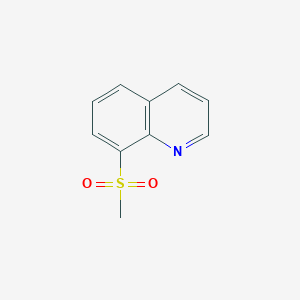
3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide typically involves the reaction of 2-fluorobenzaldehyde with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, leading to more effective interactions with these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide
- 3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)butanamide
Uniqueness
3-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide stands out due to its specific combination of fluorine and trifluoromethyl groups, which confer unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in applications requiring high-performance materials or biologically active compounds.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO/c12-9-4-2-1-3-8(9)5-6-10(17)16-7-11(13,14)15/h1-4H,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZGUEVKGUURME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]prop-2-enamide](/img/structure/B2638868.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide](/img/structure/B2638869.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2638876.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2638877.png)
![6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2638879.png)
![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)
![2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2638882.png)

![2-cyclohexyl-3-(furan-2-ylmethyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2638885.png)
![8-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)quinoline](/img/structure/B2638886.png)
![5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2638888.png)


![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2638891.png)
